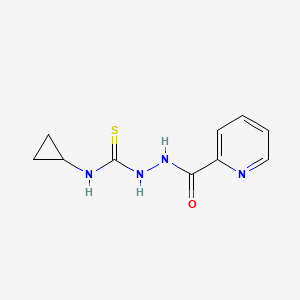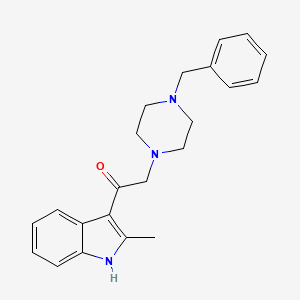![molecular formula C17H21NO5 B5706059 diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate appears to be a derivative of isophthalic acid, a benzene dicarboxylic acid, which is often used in various chemical syntheses.
Synthesis Analysis
Formation of Related Compounds
The formation of diethyl 2-amino-1-cyclopentenylphosphonates, which are structurally similar, involves a two-step mechanism with an initial amine addition to a zwitterionic intermediate followed by cyclization and proton transfer (Al Quntar et al., 2007).
Microwave-Assisted Synthesis
A novel synthesis involving microwave-assisted synthesis of optically active polyamides derived from a similar compound, 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid, indicates a potential method for synthesizing related compounds (Mallakpour & Taghavi, 2008).
Molecular Structure Analysis
Hydrothermal Synthesis and Structures
Research on similar compounds, such as 5-aminoisophthalic acid ligand bridged polymers, demonstrates the potential complexity and diversity of structures that can be obtained from isophthalic acid derivatives (Wu et al., 2002).
Investigation of Similar Structures
The molecular structure and vibrations of a similar compound, 5-[(3-methylphenyl) (phenyl) amino] isophthalic acid, were thoroughly investigated, suggesting methods that could be applied to the analysis of diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate (Sas et al., 2014).
Chemical Reactions and Properties
- Related Chemical Reactions: A study on the synthesis of diethyl 4-phenylethynylazulene-1,3-dicarboxylate undergoing a Friedel–Crafts-type ring closure to give cyclopent[cd]azulene derivative highlights a type of chemical reaction that might be relevant for diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate (Nakadate et al., 1977).
Physical Properties Analysis
- Structural Investigation of Similar Compounds: The structural investigation of diethyl 2,5-diaminoterephthalate in different forms provides insights into the physical properties of isophthalic acid derivatives (Mann et al., 1982).
特性
IUPAC Name |
diethyl 5-(cyclobutanecarbonylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-3-22-16(20)12-8-13(17(21)23-4-2)10-14(9-12)18-15(19)11-6-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPBHZIDTOFADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2CCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-[(cyclobutylcarbonyl)amino]benzene-1,3-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)

![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)







![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)
